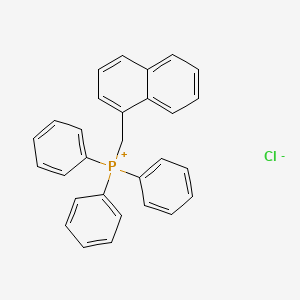

(1-Naphthylmethyl)triphenylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalen-1-ylmethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24P.ClH/c1-4-16-26(17-5-1)30(27-18-6-2-7-19-27,28-20-8-3-9-21-28)23-25-15-12-14-24-13-10-11-22-29(24)25;/h1-22H,23H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYSMPXSEXYEJV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945961 | |

| Record name | [(Naphthalen-1-yl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23277-00-1 | |

| Record name | Phosphonium, (1-naphthalenylmethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23277-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Naphthylmethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Naphthalen-1-yl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-naphthylmethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Naphthylmethyl)triphenylphosphonium chloride: A Technical Synthesis Guide

<_ an in-depth technical guide to the synthesis of>

Introduction

(1-Naphthylmethyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a crucial reagent in a variety of organic synthesis applications.[1] Its utility is most pronounced in the Wittig reaction, a cornerstone of organic chemistry for the synthesis of alkenes from aldehydes and ketones.[2] The naphthylmethyl moiety provides unique steric and electronic properties, making this reagent particularly valuable for the synthesis of complex organic molecules in medicinal chemistry and materials science.[1][3] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Reaction Principle: Nucleophilic Substitution

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[4][5] In this process, the phosphorus atom of triphenylphosphine, acting as a potent nucleophile, attacks the electrophilic carbon of 1-(chloromethyl)naphthalene.[5] The chloride ion is displaced as the leaving group, resulting in the formation of the desired phosphonium salt.[6] The reaction is typically facilitated by heating in a suitable non-polar solvent.[5]

Safety and Handling Precautions

1-(Chloromethyl)naphthalene: This reagent is corrosive and can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed or in contact with skin and may cause respiratory irritation.[7][8] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]

Triphenylphosphine: While less hazardous than 1-(chloromethyl)naphthalene, triphenylphosphine can cause skin and eye irritation.[9] Inhalation of dust should be avoided.[9] Standard laboratory safety practices, including the use of PPE, are sufficient for handling this reagent.[10][11]

Solvents: The solvents used in this synthesis, such as toluene or acetonitrile, are flammable and have associated health risks. Handle these solvents in a well-ventilated area, away from ignition sources.

Detailed Synthesis Protocol

This protocol outlines a reliable method for the preparation of this compound.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 1-(Chloromethyl)naphthalene | 176.64 | 10.0 g | 0.0566 |

| Triphenylphosphine | 262.29 | 14.8 g | 0.0564 |

| Toluene (anhydrous) | - | 150 mL | - |

| Diethyl ether (anhydrous) | - | As needed for washing | - |

Experimental Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (14.8 g, 0.0564 mol).

-

Dissolution: Add 100 mL of anhydrous toluene to the flask and stir the mixture until the triphenylphosphine is completely dissolved.

-

Addition of Alkyl Halide: In a separate beaker, dissolve 1-(chloromethyl)naphthalene (10.0 g, 0.0566 mol) in 50 mL of anhydrous toluene. Transfer this solution to a dropping funnel and add it dropwise to the stirred triphenylphosphine solution over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 12-24 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: Upon completion, cool the reaction mixture to room temperature. A white precipitate of this compound will form.[5] Further cooling in an ice bath can enhance precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight.

Purification (Recrystallization)

If further purification is required, the crude product can be recrystallized. Ethanol is a commonly used solvent for recrystallizing phosphonium salts.[12] Alternatively, a solvent/anti-solvent system, such as dissolving the product in a minimal amount of hot ethanol and then adding diethyl ether until turbidity is observed, can be effective.[12][13]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: The melting point of the pure compound is reported to be greater than 300°C.[1]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the naphthyl and phenyl groups, as well as a diagnostic downfield signal for the methylene protons adjacent to the phosphorus atom.

-

³¹P NMR: A single peak in the phosphorus NMR spectrum will confirm the presence of the phosphonium salt.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the cation (C₂₉H₂₄P⁺).

Mechanism and Workflow Visualization

The synthesis proceeds via a straightforward S(_N)2 mechanism. The workflow is designed for efficient and safe execution in a standard laboratory setting.

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis of this compound is a robust and reproducible procedure that provides a valuable reagent for organic synthesis. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this compound in high yield and purity. The key to success lies in the use of anhydrous conditions to prevent side reactions and meticulous purification to ensure the quality of the final product.

References

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). [Link]

-

Loba Chemie. 1-(CHLOROMETHYL)NAPHTHALENE MSDS. (2018-02-12). [Link]

-

SD Fine-Chem. TRIPHENYLPHOSPHINE Safety Data Sheet. [Link]

-

Carl ROTH. Safety Data Sheet: Triphenylphosphine. [Link]

-

ChemTube3D. Wittig reaction (Phosphonium Ylid formation). [Link]

-

ResearchGate. How to recrystallize phosphonium salt? (2018-05-23). [Link]

-

Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

-

YouTube. making phosphonium salts. (2019-01-09). [Link]

-

The Royal Society of Chemistry. Supporting Information for: [Title of Paper]. [Link]

-

ACS Publications. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. (2021-07-07). [Link]

-

Canadian Journal of Chemistry. Some methods for the preparation of α-alkylated vinylphosphonium salts and their use in 2,5-dihydrothiophene synthesis. [Link]

-

ChemAnalyst. This compound. [Link]

-

Dr. Schornick. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Organic Syntheses. Naphthalene, 1-chloromethyl. [Link]

-

Autech Industry. Understanding the Synthesis of 1-Chloromethyl Naphthalene: Production Insights. [Link]

-

Boreskov Institute of Catalysis. Catalytic Synthesis of 1-naphthylacetic Acid via Carbonylation of 1-(Chlormethyl)naphthalene in the Presence of Pd(0)-Triphenylphosphine Complex. [Link]

- Google Patents.

-

Patsnap Eureka. CN101885741A - Synthesis method of 1-chloromethyl naphthalene and application of catalyst and non-cationic surfactant thereof. [Link]

-

ResearchGate. 1 H NMR Spectrum of naphthalene 1,5-bis(methyl triphenyl phosphonium) dibromide (NBMTPPDB). [Link]

-

Der Pharma Chemica. Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. [Link]

- Google Patents. CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride.

- Google Patents. CN103275123A - Preparation method of triphenylmethylphosphonium chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. Triphenylphosphine - Safety Data Sheet [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of (1-Naphthylmethyl)triphenylphosphonium chloride

Executive Summary: (1-Naphthylmethyl)triphenylphosphonium chloride is a quaternary phosphonium salt of significant interest in modern chemical and pharmaceutical sciences. Its unique structure, combining the bulky triphenylphosphine group with the polycyclic aromatic naphthylmethyl moiety, imparts a distinct set of physicochemical properties that make it a valuable reagent and a subject of study. This guide provides an in-depth analysis of these properties, offering researchers, scientists, and drug development professionals a consolidated resource. We delve into the compound's synthesis, purification, and comprehensive characterization by thermal, spectroscopic, and solubility analyses. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical handbook for utilizing and understanding this versatile compound.

Introduction and Strategic Importance

Overview and Significance

This compound, a white crystalline solid, belongs to the class of phosphonium salts, which are renowned for their utility in organic synthesis. These salts are most famously known as precursors to phosphonium ylides for the Wittig reaction, a cornerstone of alkene synthesis. Beyond this classical application, the compound's stability and reactivity make it a versatile tool for creating complex organic molecules.[1][2] Its applications extend into materials science for the development of phosphonium-based polymers and into photochemistry, where it can act as a photosensitizer.[2]

Relevance in Drug Development

For professionals in drug discovery, phosphonium salts are gaining traction due to their ability to penetrate cell membranes, a property attributed to their lipophilic cationic nature. This allows them to be used in biochemical studies to investigate cellular processes and drug delivery systems.[1][2] Furthermore, the naphthalene scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] The unique structure of this compound allows it to be explored as a potential therapeutic agent, with researchers investigating its efficacy in targeting specific biological pathways.[1][2]

Chemical Identity and Core Properties

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its unambiguous identification. The following identifiers are crucial for database searches and regulatory compliance.

-

Common Name: this compound

-

IUPAC Name: [(naphthalen-1-yl)methyl]triphenylphosphanium chloride[4]

-

Synonyms: Triphenyl(1-naphthylmethyl)phosphonium Chloride, naphthalen-1-ylmethyl(triphenyl)phosphanium chloride[5][6]

Chemical Structure

The structure features a central phosphorus atom bonded to three phenyl rings and one 1-naphthylmethyl group, forming a tetrahedral phosphonium cation. The chloride anion provides charge neutrality.

Figure 1. Chemical Structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key quantitative properties of the compound, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 438.93 g/mol | [1][5][6][7] |

| Appearance | White to almost white crystalline powder | [1][7][8] |

| Melting Point | > 300 °C | [1][8] |

| Purity | ≥95% - 98% (by Titration or HPLC) | [1][5][7] |

| Key Characteristic | Hygroscopic | [7] |

Synthesis and Purification

Synthetic Pathway: A Nucleophilic Substitution Approach

The synthesis of this compound is typically achieved via a classical Sₙ2 reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic methylene carbon of 1-(chloromethyl)naphthalene. This one-step process is efficient and forms the stable phosphonium salt.

Causality: Triphenylphosphine is an excellent nucleophile for this reaction due to the moderate electronegativity of phosphorus and its ability to stabilize the resulting positive charge through the attached phenyl groups. The choice of solvent is critical; a polar aprotic solvent like acetonitrile or toluene is often used to solvate the reactants without interfering with the nucleophilic attack.

Synthesis and Purification Workflow

The overall process from reactants to a pure, characterized product follows a logical sequence of synthesis, isolation, purification, and analysis.

Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Charging Reactants: To the flask, add triphenylphosphine (1.0 eq) and 1-(chloromethyl)naphthalene (1.05 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The product will begin to precipitate as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. Collect the crude solid by vacuum filtration.

-

Washing: Wash the collected solid with cold diethyl ether to remove unreacted starting materials.

-

Drying: Dry the crude product in a vacuum oven at 60-80 °C.

Experimental Protocol: Purification via Recrystallization

Recrystallization is essential to achieve the high purity (>98%) required for most applications.

-

Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

-

Precipitation: Slowly add deionized water (as an anti-solvent) to the hot solution until it becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the pure white crystals by vacuum filtration.

-

Final Drying: Dry the purified crystals under high vacuum for several hours to remove all residual solvent.

Key Physicochemical Characterization

Solubility Profile

Trustworthiness: A well-defined solubility profile is critical for applications in drug formulation and reaction chemistry. The "like dissolves like" principle suggests good solubility in polar organic solvents.

Experimental Protocol: Determining Solubility

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Dichloromethane (DCM), Acetone, Hexane).

-

Sample Preparation: Accurately weigh 10 mg of the compound into separate vials for each solvent.

-

Titration: Add the selected solvent to each vial in 0.1 mL increments at a constant temperature (e.g., 25 °C).

-

Observation: After each addition, vortex the vial for 60 seconds and visually inspect for complete dissolution.

-

Quantification: Record the volume of solvent required to fully dissolve the solid. Express solubility qualitatively (e.g., Soluble, Sparingly Soluble, Insoluble) or quantitatively (e.g., mg/mL).

Expected Outcome: The compound is expected to be soluble in polar organic solvents like DCM and ethanol, sparingly soluble in water, and insoluble in non-polar solvents like hexane.

Thermal Analysis (TGA/DSC)

Expertise & Experience: The reported melting point of >300 °C indicates high thermal stability.[1][8] However, this value often signifies decomposition rather than a true melt. Thermogravimetric Analysis (TGA) provides a more accurate measure of thermal stability by monitoring mass loss as a function of temperature. This is crucial for determining safe operating temperatures for reactions and assessing the stability of a potential active pharmaceutical ingredient (API) during storage and formulation. Dynamic TGA studies of similar phosphonium salts have shown that the experimental conditions, such as the atmosphere (inert vs. air) and heating rate, can significantly influence the observed stability.[9]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place 5-10 mg of the finely ground, dried compound into a TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a controlled rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is the primary indicator of thermal stability.

Spectroscopic and Structural Analysis

Spectroscopic analysis provides irrefutable confirmation of the chemical structure. The following workflow outlines a comprehensive approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Authoritative Grounding: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For phosphonium salts, ¹H, ¹³C, and ³¹P NMR are all informative.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire the proton spectrum. Expect a complex multiplet region between 7.0-8.5 ppm corresponding to the numerous aromatic protons of the phenyl and naphthyl groups. A characteristic doublet for the methylene (-CH₂-) protons adjacent to the phosphorus atom should appear around 5.5-6.0 ppm, with coupling to the phosphorus atom (²J(P,H) ≈ 15 Hz).

-

¹³C NMR: Acquire the carbon spectrum. Expect numerous signals in the aromatic region (120-140 ppm) and a signal for the methylene carbon, which will also show coupling to phosphorus.

-

³¹P NMR: Acquire the phosphorus spectrum. This provides the most direct confirmation of the phosphonium center. A single sharp peak is expected. The chemical shift should be referenced externally to 85% H₃PO₄.[10] For similar aryl phosphonium salts, this signal typically appears in the range of +20 to +30 ppm.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable method for confirming the presence of key functional groups. It serves as an excellent quality control check.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar.

-

Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Interpretation:

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~1580, 1480, 1440 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1110 cm⁻¹: A strong, characteristic P-Phenyl (P-C) stretching vibration.

-

~750-690 cm⁻¹: C-H out-of-plane bending, indicative of mono-substituted benzene rings.

-

Applications in Research and Development

The unique properties of this compound have established its utility in several scientific domains.

-

Organic Synthesis: It is primarily used as a Wittig reagent precursor for the synthesis of 1-vinylnaphthalene derivatives and other complex molecules where a naphthyl-containing alkene is desired.[1][2]

-

Medicinal Chemistry: The compound is explored for its potential biological activity.[1][2] The lipophilic cationic nature of the triphenylphosphonium group is often used to target molecules to the mitochondria, making it a valuable carrier moiety in drug design.

-

Biochemical Probes: Its ability to cross cellular membranes makes it useful for studying membrane dynamics and cellular interactions.[1][2]

-

Materials Science: It serves as a monomer or modifier in the creation of phosphonium-based polymers and ionic liquids, which can enhance thermal stability or conductivity in materials for electronics and coatings.[2]

Handling and Storage

Trustworthiness: Proper handling is paramount for maintaining the integrity of the reagent and ensuring user safety.

-

Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container.[7]

-

Storage Conditions: It is recommended to store the compound at room temperature in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen to prevent moisture absorption.

-

Safety: The compound is an irritant, causing skin and serious eye irritation. Standard personal protective equipment (gloves, safety glasses) should be worn during handling.

Conclusion

This compound is more than a simple organic salt; it is a highly versatile and enabling chemical tool. Its robust thermal stability, well-defined spectroscopic signature, and diverse applications in synthesis, materials science, and medicinal chemistry make it a compound of high value. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and apply this reagent in their work, fostering innovation and accelerating discovery.

References

-

This compound - Chem-Impex.

-

This compound | CAS 23277-00-1 | SCBT - Santa Cruz Biotechnology.

-

This compound, 25G - N0700-25G - Lab Pro Inc.

-

This compound 98.0+%, TCI America - Fisher Scientific.

-

This compound 23277-00-1 | TCI AMERICA.

-

This compound - Auteed.

-

Certificate of analysis - Alfa Aesar.

-

Supplementary Information - The Royal Society of Chemistry.

-

This compound 23277-00-1 | Tokyo Chemical Industry Co., Ltd.(APAC).

-

(1-Naphthylmethyl)-triphenylphosphonium chloride - CAS 23277-00-1 - Biosynth.

-

CAS RN 23277-00-1 - Fisher Scientific.

-

31P{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3 - Sigma-Aldrich.

-

Thermal stability of trihexyl(tetradecyl)phosphonium chloride | Request PDF - ResearchGate.

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS RN 23277-00-1 | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. labproinc.com [labproinc.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. P-31 NMR Spectrum [acadiau.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Naphthylmethyl)triphenylphosphonium chloride

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1-Naphthylmethyl)triphenylphosphonium chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural features and spectral characteristics of this important organophosphorus compound. The guide delves into the theoretical basis for the observed chemical shifts and coupling constants, supported by data from analogous structures and established NMR principles. Furthermore, a standardized protocol for the acquisition of high-quality NMR spectra for phosphonium salts is presented, ensuring reproducibility and accuracy in experimental work.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound, with the chemical formula C₂₉H₂₄PCl and CAS number 23277-00-1, is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis.[1][2] Its utility in Wittig reactions and other transformations makes it a valuable tool for the construction of complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of such compounds. The sensitivity of NMR to the local electronic environment of atomic nuclei provides a detailed fingerprint of the molecule's connectivity and stereochemistry.

This guide will provide a thorough interpretation of the ¹H and ¹³C NMR spectra of this compound, focusing on the influence of the positively charged phosphorus atom, the aromatic systems of the phenyl and naphthyl groups, and the methylene bridge that connects them.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the triphenylphosphonium moiety, the methylene linker, and the naphthyl group. The presence of the phosphorus-31 (³¹P) nucleus, which has a spin of I = ½, will introduce characteristic coupling to adjacent protons.

The Methylene Bridge Protons

The two protons of the methylene group (CH₂) are diastereotopic due to the chirality at the phosphorus center in the solid state, though rapid rotation in solution may render them equivalent on the NMR timescale. These protons are directly bonded to a carbon atom adjacent to the positively charged phosphorus. This proximity results in significant deshielding. Furthermore, these protons will couple to the ³¹P nucleus, resulting in a characteristic doublet. Based on analogous structures like benzyltriphenylphosphonium chloride, the chemical shift of these protons is expected in the range of δ 5.5 - 6.0 ppm . The two-bond coupling constant (²J(P,H)) is anticipated to be in the range of 14-16 Hz .

The Triphenylphosphonium Protons

The fifteen protons of the three phenyl rings will appear in the aromatic region of the spectrum, typically between δ 7.6 and 8.0 ppm . The protons ortho to the phosphorus atom will experience the strongest deshielding effect and may show coupling to the ³¹P nucleus. The meta and para protons will resonate at slightly lower chemical shifts. The complex overlapping of these signals will likely result in a series of multiplets.

The Naphthyl Protons

The seven protons of the 1-naphthyl group will also resonate in the aromatic region, generally between δ 7.2 and 8.2 ppm . The exact chemical shifts will be influenced by the substitution pattern and the electron-withdrawing effect of the phosphonium group. The proton at the C8 position is expected to be significantly deshielded due to the peri-interaction with the substituent at C1.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The signals will be spread over a wide range, and the carbons directly bonded to or near the phosphorus atom will exhibit coupling to ³¹P.

The Methylene Bridge Carbon

The carbon of the methylene linker is directly attached to the phosphorus atom and is therefore expected to show a large one-bond coupling constant (¹J(P,C)). This signal is predicted to appear as a doublet in the range of δ 30-35 ppm . For comparison, the methylene carbon in benzyltriphenylphosphonium chloride appears at δ 30.2 ppm with a ¹J(P,C) of 47 Hz.[3]

The Triphenylphosphonium Carbons

The carbons of the three phenyl rings will give rise to several signals in the aromatic region (δ 115 - 135 ppm ). The ipso-carbon (the carbon directly attached to phosphorus) will appear as a doublet with a large one-bond coupling constant (¹J(P,C)) typically in the range of 80-90 Hz. The ortho, meta, and para carbons will also exhibit smaller P-C couplings. For benzyltriphenylphosphonium chloride, the ipso-carbon appears as a doublet at δ 117.4 ppm with a J-coupling of 85 Hz.[3]

The Naphthyl Carbons

The ten carbons of the naphthalene ring system will produce a series of signals in the aromatic region, generally between δ 120 and 135 ppm . The quaternary carbons will typically have lower intensities. The carbon at the point of attachment to the methylene group (C1) will be influenced by the phosphonium moiety.

Tabulated Summary of Predicted NMR Data

| ¹H NMR | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methylene (P-CH₂) | 5.5 - 6.0 | Doublet | ²J(P,H) = 14-16 |

| Triphenyl (15H) | 7.6 - 8.0 | Multiplet | |

| Naphthyl (7H) | 7.2 - 8.2 | Multiplet | |

| ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methylene (P-CH₂) | 30 - 35 | Doublet | ¹J(P,C) ≈ 50 |

| Triphenyl (ipso-C) | ~117 | Doublet | ¹J(P,C) = 80-90 |

| Triphenyl (aromatic) | 128 - 135 | Multiplets with P-C coupling | |

| Naphthyl (aromatic) | 120 - 135 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for phosphonium salts.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation delay (d1): 2 seconds.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Visualizing the Molecular Structure and Logic

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Key functional groups of the molecule.

Caption: Workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The characteristic chemical shifts and P-H and P-C coupling constants allow for the unambiguous assignment of the protons and carbons in the molecule. This guide offers a robust framework for understanding these spectra, based on established principles and data from analogous compounds. The provided experimental protocol ensures that researchers can acquire high-quality, reproducible NMR data, which is crucial for the accurate characterization of this and other important phosphonium salts.

References

-

Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of (1-Naphthylmethyl)triphenylphosphonium chloride

This guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of (1-Naphthylmethyl)triphenylphosphonium chloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles and practical methodologies for the accurate characterization of this quaternary phosphonium salt. We will delve into the rationale behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Introduction: The Significance of this compound

This compound is a versatile quaternary phosphonium salt with significant applications in organic synthesis, particularly as a Wittig reagent for the formation of carbon-carbon double bonds. Its utility extends to biochemical studies and photochemistry, where its unique structure, featuring a naphthylmethyl group, imparts specific reactivity and selectivity.[1] Accurate mass spectrometric analysis is paramount for confirming its identity, assessing purity, and studying its role in complex chemical transformations.

This guide will focus on the application of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the analysis of this compound. ESI is a soft ionization technique particularly well-suited for inherently charged molecules like phosphonium salts, as it minimizes in-source fragmentation and preserves the intact cation for subsequent analysis.[2]

Foundational Chemical Properties

A thorough understanding of the analyte's properties is the bedrock of any successful mass spectrometry experiment.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₄PCl | [1][3][4] |

| Molecular Weight | 438.93 g/mol | [1][3][4] |

| Appearance | White to almost white powder | [1] |

| Melting Point | > 300 °C | [1] |

| CAS Number | 23277-00-1 | [3][4] |

Experimental Design: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, with each step logically flowing to ensure data integrity and reproducibility.

Sample Preparation: The Crucial First Step

Proper sample preparation is critical for obtaining high-quality mass spectra, as contaminants can interfere with ionization and suppress the analyte signal.[5][6]

Protocol:

-

Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof.[7] This creates a stock solution of 1 mg/mL.

-

Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 10-100 µg/mL.[7] Overly concentrated samples can lead to signal suppression and detector saturation.

-

Solvent Considerations: Ensure all solvents are of HPLC or mass spectrometry grade to minimize background noise and the introduction of contaminants.

-

Salt Removal: As the compound is a chloride salt, desalting is generally not required for direct infusion ESI-MS, as the cation is the species of interest. However, if the sample is in a complex matrix containing other non-volatile salts, a desalting step using a technique like solid-phase extraction (SPE) with a reverse-phase cartridge may be necessary to improve data quality.[8][9]

-

Vial Selection: Use appropriate glass or polypropylene autosampler vials with PTFE-lined caps to prevent leaching of plasticizers, especially when using organic solvents.[5]

Mass Spectrometry Instrumentation and Parameters

The following parameters are recommended for a quadrupole time-of-flight (Q-TOF) mass spectrometer, but can be adapted for other instrument types.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | The compound is a pre-charged quaternary phosphonium salt, making it ideal for positive ion detection. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Cone Voltage | 20 - 40 V | A lower cone voltage minimizes in-source fragmentation, preserving the precursor ion. |

| Source Temperature | 100 - 120 °C | Aids in desolvation of the analyte ions. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates efficient removal of solvent from the ion droplets. |

| Mass Range (MS1) | m/z 100 - 1000 | A broad range to detect the precursor ion and any potential adducts or contaminants. |

| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation (CID). |

| Collision Energy (MS2) | 10 - 40 eV (Ramped) | A range of collision energies allows for the observation of both primary and secondary fragment ions. |

Experimental Workflow Diagram

The logical flow of the experiment, from sample preparation to data analysis, is depicted below.

Caption: Experimental workflow from sample preparation to data analysis.

Expected Results and Interpretation

MS1 Spectrum: The Precursor Ion

In the full scan MS1 spectrum, the most abundant ion is expected to be the intact cation of (1-Naphthylmethyl)triphenylphosphonium.

-

Chemical Formula of Cation: [C₂₉H₂₄P]⁺

-

Monoisotopic Mass of Cation: 403.1559 m/z

The observed m/z value should be very close to this theoretical mass, confirming the presence of the target analyte.

MS2 Spectrum: Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) provides structural information by fragmenting the precursor ion.[10] The fragmentation of phosphonium salts is often characterized by charge-remote and charge-directed processes.[11][12]

Predicted Fragmentation Products:

| m/z | Proposed Fragment | Neutral Loss |

| 262.0777 | [P(C₆H₅)₃]⁺ (Triphenylphosphine cation radical) | C₁₁H₉• (Naphthylmethyl radical) |

| 183.0828 | [P(C₆H₅)₂]⁺ (Diphenylphosphinyl cation) | C₆H₅• (Phenyl radical) from m/z 262 |

| 141.0984 | [C₁₁H₉]⁺ (Naphthylmethyl cation) | P(C₆H₅)₃ (Triphenylphosphine) |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) | C₄H₂ from [C₁₁H₉]⁺ |

The fragmentation pathways of phosphine-based ligands often involve the cleavage of bonds to the phosphorus atom.[13] For (1-Naphthylmethyl)triphenylphosphonium, the primary fragmentation is expected to be the cleavage of the P-C bond connecting the naphthylmethyl group or one of the phenyl groups.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the most probable fragmentation pathways for the [C₂₉H₂₄P]⁺ cation.

Caption: Proposed CID fragmentation pathway for [C₂₉H₂₄P]⁺.

Conclusion

This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By adhering to the principles of meticulous sample preparation, optimized instrument parameters, and logical data interpretation, researchers can confidently identify and characterize this important chemical entity. The predictable fragmentation patterns observed under CID provide a high degree of confidence in structural elucidation. This methodology serves as a foundational approach that can be adapted for the analysis of other quaternary phosphonium salts and related compounds.

References

-

Kijewska, M., Gąszczyk, D., Bąchor, R., Stefanowicz, P., & Szewczuk, Z. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link]

-

Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

-

MtoZ Biolabs. (n.d.). If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

-

Wikipedia. (2023, October 27). Sample preparation in mass spectrometry. [Link]

-

Wikipedia. (2023, December 22). Electrospray ionization. [Link]

-

Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). [Link]

-

Harvey, B. S., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1645-1655. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. labproinc.com [labproinc.com]

- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. organomation.com [organomation.com]

- 9. mtoz-biolabs.com [mtoz-biolabs.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Naphthylmethyl)triphenylphosphonium chloride (CAS Number: 23277-00-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of Scope

This technical guide focuses exclusively on the chemical properties, structure, and applications of the compound associated with CAS Number 23277-00-1 , which is (1-Naphthylmethyl)triphenylphosphonium chloride . Initial query parameters included a second, structurally distinct compound, 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide, which is correctly identified by CAS Number 83471-41-4[1]. This document will proceed with an in-depth analysis of the phosphonium salt, a versatile reagent in synthetic chemistry.

Introduction and Core Chemical Identity

This compound is a quaternary phosphonium salt that serves as a cornerstone reagent in modern organic synthesis.[2] Its structure, which marries the steric and electronic properties of three phenyl rings and a naphthylmethyl group to a central phosphorus atom, makes it a highly effective precursor to a phosphorus ylide for use in the Wittig reaction and other synthetic transformations.[2][3] This guide provides a comprehensive overview of its chemical attributes, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory professionals.

The primary utility of this compound lies in its role as a Wittig reagent, enabling the conversion of aldehydes and ketones into alkenes.[3] This reaction is fundamental to synthetic chemistry as it allows for the formation of a carbon-carbon double bond with high reliability and regioselectivity, a crucial step in the assembly of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2]

Physicochemical and Structural Properties

The compound is typically a white to off-white crystalline powder, stable under normal laboratory conditions.[2] Its salt-like nature dictates its solubility profile; it is generally soluble in polar organic solvents but has limited solubility in water and nonpolar solvents.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 23277-00-1 | [3][4] |

| Molecular Formula | C₂₉H₂₄ClP | [2][3][4] |

| Molecular Weight | 438.93 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | > 300 °C | [2] |

| Purity | ≥95-98% | [2][3] |

| IUPAC Name | [(naphthalen-1-yl)methyl]triphenylphosphanium chloride | [4] |

| Synonyms | Triphenyl(1-naphthylmethyl)phosphonium Chloride | [3] |

| SMILES | [Cl-].C(C1=CC=CC2=CC=CC=C12)(C1=CC=CC=C1)C1=CC=CC=C1 | [4] |

| InChI Key | MOYSMPXSEXYEJV-UHFFFAOYSA-M | [4] |

Structural Elucidation

The structure of this compound is characterized by a central tetrahedral phosphorus atom. This phosphorus cation is bonded to three phenyl groups and one 1-naphthylmethyl group, with a chloride anion providing charge balance.

Caption: 2D Structure of this compound.

Synthesis and Mechanism of Action

General Synthesis of Phosphonium Salts

Phosphonium salts are typically synthesized via the reaction of a phosphine, most commonly triphenylphosphine, with an alkyl halide. This reaction proceeds through a standard Sₙ2 mechanism.

Caption: General Sₙ2 synthesis pathway for phosphonium salts.

Detailed Experimental Protocol: Synthesis of CAS 23277-00-1

While specific industrial preparations are proprietary, a representative laboratory-scale synthesis can be extrapolated from standard procedures for similar phosphonium salts[5].

Materials:

-

Triphenylphosphine

-

1-(Chloromethyl)naphthalene

-

Toluene (or another suitable solvent like acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in a suitable volume of anhydrous toluene.

-

Add an equimolar amount of 1-(chloromethyl)naphthalene to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours), monitoring the reaction progress by TLC.

-

As the reaction proceeds, the phosphonium salt product will precipitate out of the solution.

-

After cooling the mixture to room temperature, collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent (toluene or diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Mechanism of Action in the Wittig Reaction

The primary application of this phosphonium salt is to serve as a precursor to a phosphorus ylide (also known as a phosphorane). The ylide is the key reactive species in the Wittig reaction.

Step 1: Ylide Formation The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride, or in some cases, a strong hydroxide solution) to form the ylide. The acidity of the α-proton is increased by the electron-withdrawing effect of the adjacent positively charged phosphorus atom.

Step 2: Reaction with a Carbonyl Compound The resulting ylide, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered ring intermediate called an oxaphosphetane.

Step 3: Alkene Formation The oxaphosphetane intermediate is unstable and collapses, leading to the formation of a highly stable triphenylphosphine oxide and the desired alkene. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction sequence.

Caption: The two-stage mechanism of the Wittig reaction.

Applications in Research and Development

The ability to form a C=C bond makes this compound a valuable tool in the synthesis of complex organic molecules.

Pharmaceutical and Agrochemical Synthesis

This reagent is particularly useful in medicinal chemistry for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] The naphthyl group is a common scaffold in pharmacologically active compounds, and the Wittig reaction provides a direct method for its incorporation or for the elaboration of molecules containing this moiety.[6] For instance, derivatives of naphthalene have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[6] The use of this specific Wittig reagent allows for the strategic introduction of a naphthylmethylidene unit into a molecular target.

Materials Science

In the field of materials science, phosphonium salts are used to create phosphonium-based polymers and functional materials. The incorporation of the bulky and aromatic naphthyl group can impart specific properties such as thermal stability, photoluminescence, or altered electronic characteristics. These materials can find applications in electronics, coatings, and as ligands for catalysis.[2]

Ligand Development for Catalysis

This compound can be used in the development of phosphine ligands for transition metal-catalyzed reactions.[2] The unique steric and electronic properties conferred by the naphthylmethyl group can influence the selectivity and efficiency of catalytic processes, potentially leading to improved reaction yields.[2]

Analytical Characterization

While a comprehensive set of publicly available spectra for this specific compound is limited, characterization would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the three phenyl rings and the naphthyl group, as well as a distinctive signal for the methylene (-CH₂-) protons adjacent to the phosphorus atom. These methylene protons would appear as a doublet due to coupling with the phosphorus atom (²J(P,H)). Representative spectra of similar compounds like benzyltriphenylphosphonium chloride show the phenyl protons in the range of δ 7.0-8.0 ppm and the methylene protons as a doublet around δ 2.3 ppm.[7]

-

¹³C NMR: Would display signals for all unique carbon atoms. The carbon of the methylene group would show a doublet due to one-bond coupling to phosphorus (¹J(P,C)). A spectrum for benzyltriphenylphosphonium chloride shows the methylene carbon as a doublet at δ 30.2 ppm with a large coupling constant (J=47Hz).[8]

-

³¹P NMR: This is a highly diagnostic technique for phosphorus-containing compounds. A single signal would be expected in the proton-decoupled spectrum, confirming the presence of a single phosphorus environment. For benzyltriphenylphosphonium chloride, this signal appears at δ 23.8 ppm.[9]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the mass of the cation, [C₂₉H₂₄P]⁺.

-

Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for C-H stretching and bending of the aromatic and methylene groups, as well as vibrations associated with the P-C bonds.

Safety, Handling, and Storage

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

Recommended Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry place. The compound can be hygroscopic, so storage under an inert atmosphere is recommended for long-term stability.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.

-

Incompatible Materials:

-

Strong oxidizing agents.

Conclusion

This compound, CAS 23277-00-1, is a valuable and versatile reagent for synthetic chemists. Its primary role as a precursor for the Wittig reaction enables the efficient construction of alkenes, a fundamental transformation in the synthesis of complex molecules. With applications spanning medicinal chemistry, agrochemical development, and materials science, a thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

-

Chemspace. 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide. [Link]

-

University of Massachusetts Lowell. H-1 NMR Spectrum of Benzyltriphenylphosphonium Chloride. [Link]

-

University of Massachusetts Lowell. C-13 NMR Spectrum of Benzyltriphenylphosphonium Chloride. [Link]

-

ResearchGate. 1H NMR Spectrum of naphthalene 1,5-bis(methyl triphenyl phosphonium) dibromide (NBMTPPDB). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

University of Massachusetts Lowell. 31P{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. [Link]

-

Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

-

Chemical Synthesis Database. N-(2,6-dimethylphenyl)acetamide. [Link]

-

Fisher Scientific Canada. This compound 98.0+%. [Link]

-

SpectraBase. (Methoxymethyl)triphenylphosphonium chloride - Optional[13C NMR] - Spectrum. [Link]

- Google Patents. Preparation method of triphenylmethylphosphonium chloride.

-

PubMed Central. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. [Link]

- Google Patents. Preparation of chloromethyl triphenyl phosphonium chloride.

-

ResearchGate. In Situ Generated 1‐Naphthylmethyl Radicals from Bis(1‐Naphthylmethyl)tin Dichlorides: Utilization for C−C, C−N, and C−O Bond‐Forming Reactions. [Link]

-

PubMed Central. The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. [Link]

-

SpectraBase. (p-methylbenzyl)triphenylphosphonium chloride - Optional[1H NMR] - Chemical Shifts. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

AMiner. Facile Synthesis of 9,10,19,20-Tetraalkylporphycenes. [Link]

Sources

- 1. 2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide - C16H24N2O | CSSB00025761306 [chem-space.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. CAS RN 23277-00-1 | Fisher Scientific [fishersci.com]

- 5. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]

- 6. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H-1 NMR Spectrum [acadiau.ca]

- 8. C-13 NMR Spectrum [acadiau.ca]

- 9. P-31 NMR Spectrum [acadiau.ca]

A Technical Guide to the Thermal Stability and Decomposition of (1-Naphthylmethyl)triphenylphosphonium chloride

This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of (1-Naphthylmethyl)triphenylphosphonium chloride. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes fundamental principles with practical, field-proven insights into the characterization of phosphonium salts.

Introduction: The Versatile Reagent

This compound is a quaternary phosphonium salt widely utilized in organic chemistry.[1][2] Its primary application lies in the Wittig reaction, a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds from aldehydes or ketones.[3] Beyond its role in olefination, this compound and its derivatives are explored in medicinal chemistry and materials science, where their stability and reactivity are of paramount importance.[1][2] Understanding the thermal limitations of this reagent is critical for its effective use in high-temperature applications and for ensuring the safety and predictability of synthetic processes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₂₄PCl | [1][4] |

| Molecular Weight | 438.93 g/mol | [1][4] |

| Appearance | White to off-white powder | [1][5] |

| Melting Point | > 300 °C | [1][5] |

| Purity | ≥ 98% (by titration) | [1] |

| CAS Number | 23277-00-1 | [1][4] |

Thermal Analysis: Methodologies and Interpretations

The thermal stability of this compound is best investigated using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis is depicted below. This workflow ensures that data from both TGA and DSC are used synergistically to build a complete picture of the compound's thermal behavior.

Caption: Workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and the mass loss profile of the compound.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which can complicate the interpretation of the decomposition mechanism.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[6] It is important to note that the onset of decomposition can be influenced by the heating rate; slower heating rates may result in a lower observed onset temperature.[7][8]

-

Temperature Range: Room temperature to 600 °C, or until the decomposition is complete.

Procedural Steps:

-

Tare the TGA crucible.

-

Accurately weigh 5-10 mg of the sample into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the inert gas for at least 30 minutes to ensure an oxygen-free environment.

-

Initiate the heating program from room temperature to the final temperature at the specified heating rate.

-

Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter is necessary.

Experimental Parameters:

-

Sample Mass: 2-5 mg

-

Crucible: Hermetically sealed aluminum pans are recommended to contain any volatile decomposition products.

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Program:

-

Heat from room temperature to a temperature above the melting point (e.g., 350 °C).

-

Cool at a controlled rate (e.g., 10 °C/min) back to room temperature.

-

Reheat at the same rate to observe any changes in the thermal behavior after the initial heating cycle.

-

Procedural Steps:

-

Tare an empty, hermetically sealed aluminum pan and lid.

-

Accurately weigh 2-5 mg of the sample into the pan.

-

Securely seal the pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Initiate the temperature program.

-

Record the heat flow as a function of temperature.

Expected Thermal Behavior and Decomposition Mechanism

While specific experimental data for this compound is not extensively published, its thermal behavior can be predicted based on the well-documented decomposition of analogous triphenylphosphonium salts.[9][10][11]

Thermal Stability: Phosphonium salts are generally known for their high thermal stability, often exceeding that of their ammonium counterparts.[7][12] The high melting point of >300 °C for this compound suggests a stable ionic lattice.[1][5] However, the presence of the chloride anion is a key factor influencing its decomposition. Chloride is a nucleophilic anion, which can initiate decomposition at elevated temperatures.[7]

Proposed Decomposition Pathway: The thermal decomposition is likely initiated by the nucleophilic attack of the chloride anion on the electrophilic carbon of the naphthylmethyl group. This would lead to the formation of 1-(chloromethyl)naphthalene and triphenylphosphine. The triphenylphosphine can then be oxidized to triphenylphosphine oxide, a common and thermodynamically stable byproduct in reactions involving phosphonium salts.[3]

An alternative pathway could involve a Hofmann-like elimination if there are acidic protons beta to the phosphorus atom, though this is less likely for the naphthylmethyl group. Another possibility is the formation of a phosphorus ylide through proton abstraction by the chloride anion, followed by further reactions.[9][10]

The proposed primary decomposition pathway is illustrated below:

Caption: Proposed thermal decomposition pathway of this compound.

Data Interpretation and Summary

The combined TGA and DSC data will provide a comprehensive understanding of the thermal stability.

Expected TGA Results:

-

A single-step or multi-step mass loss will be observed.

-

The onset temperature of decomposition will likely be in the range of 250-350 °C, despite the high melting point.

-

The total mass loss will correspond to the volatilization of the decomposition products.

Expected DSC Results:

-

A sharp endothermic peak corresponding to the melting of the salt will be observed, likely followed immediately by an exothermic decomposition peak.

-

The enthalpy of fusion and the enthalpy of decomposition can be calculated from the respective peak areas.

A summary of the expected thermal analysis data is presented in Table 2.

| Parameter | Expected Value/Observation | Significance |

| TGA Onset Temperature (T_onset) | 250 - 350 °C | Indicates the start of significant thermal decomposition. |

| DSC Melting Point (T_m) | > 300 °C | Confirms the high thermal stability of the ionic lattice. |

| DSC Decomposition (T_d) | Close to or overlapping with T_m | Suggests that decomposition occurs soon after melting. |

| Enthalpy of Fusion (ΔH_f) | Endothermic peak | Energy required to melt the solid. |

| Enthalpy of Decomposition (ΔH_d) | Exothermic peak | Energy released during decomposition. |

Conclusion

This compound is a thermally robust salt, a characteristic that is beneficial for its applications in organic synthesis. However, its decomposition, likely initiated by the nucleophilic chloride anion, defines its ultimate thermal limits. A thorough analysis using TGA and DSC is essential for any application where this reagent might be subjected to elevated temperatures. The methodologies and interpretations provided in this guide offer a robust framework for such an investigation, ensuring both scientific rigor and practical utility for researchers and drug development professionals.

References

- Thermal Stability of Highly Fluorin

- Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.

- Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Repositorio Académico - Universidad de Chile.

- Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Taylor & Francis Online.

- Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C₆H₁₃)₃P(C₁₄H₂₉)][BF₄].

- Thermogravimetric analysis (TG) of phosphonium based ionicliquids.

- This compound. Chem-Impex.

- Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Request PDF.

- This compound.

- Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Publishing.

- Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids.

- Temperature calibration of differential scanning calorimeters.

- This compound. TCI AMERICA.

- SAFETY D

- This compound | CAS 23277-00-1. SCBT.

- Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond.

- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper

- This compound 98.0+%, TCI America. Fisher Scientific.

- This compound, 25G - N0700-25G. Lab Pro Inc.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC. PubMed Central.

- Thermal stability of trihexyl(tetradecyl)phosphonium chloride. Request PDF.

- Crystallization of Ionic Salts for Calibration of Differential Scanning Calorimeters. Request PDF.

- (Methoxymethyl)triphenylphosphonium chloride, 98+%. Fisher Scientific.

- Decomposition reaction of tetra-hydroxymethyl phosphonium chloride. Request PDF.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

- 8. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

The Architectural Precision of (1-Naphthylmethyl)triphenylphosphonium Chloride: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Reagent, A Molecular Scaffold of Potential

(1-Naphthylmethyl)triphenylphosphonium chloride is a quaternary phosphonium salt that has found utility as a versatile reagent in organic synthesis, particularly in facilitating nucleophilic substitutions and in the preparation of various organophosphorus compounds.[1] Its applications extend into medicinal chemistry and materials science, where the unique steric and electronic properties conferred by the bulky naphthylmethyl and triphenylphosphine moieties can be exploited to modulate reactivity and selectivity.[1][2] In recent years, the broader family of phosphonium salts has garnered significant interest in drug development, acting as mitochondrial-targeting vectors for the delivery of therapeutic agents. Understanding the precise three-dimensional arrangement of these molecules is paramount for designing novel derivatives with enhanced biological activity and for elucidating structure-activity relationships. This guide provides a comprehensive technical overview of the crystal structure of this compound, offering insights into its molecular geometry, intermolecular interactions, and the experimental basis for its structural determination.

Synthesis and Crystallization: From Solution to a Highly Ordered State

The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with 1-(chloromethyl)naphthalene. This nucleophilic substitution reaction yields the desired phosphonium salt.

For the determination of its crystal structure, single crystals of high quality are required. A common method for obtaining such crystals is through slow evaporation of a saturated solution. In the case of the ethanol solvate of this compound, the compound was dissolved in ethanol to form a clear, homogeneous solution.[2] Slow evaporation of the solvent allows for the gradual self-assembly of the phosphonium cations, chloride anions, and ethanol molecules into a highly ordered, crystalline lattice. The quality of the resulting crystals is critically dependent on factors such as solvent purity, temperature, and the rate of evaporation.

An In-depth Look at the Crystal Structure

The crystal structure of this compound ethanol solvate was determined by single-crystal X-ray diffraction.[2] The analysis reveals a crystalline lattice composed of (1-Naphthylmethyl)triphenylphosphonium cations, chloride anions, and co-crystallized ethanol molecules.

Crystallographic Data

The key crystallographic parameters for this compound ethanol solvate are summarized in the table below.[2]

| Parameter | Value |

| Chemical Formula | C₃₁H₃₀ClOP |

| Formula Weight | 484.99 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 16.4933(2) |

| b (Å) | 9.8603(2) |

| c (Å) | 16.1472(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2626.00(8) |

| Z | 4 |

| Temperature (K) | 298 |

| Rgt(F) | 0.0770 |

| wRref(F²) | 0.2238 |

| CCDC No. | 2414999 |

Data obtained from the crystallographic study by Jiang and Jiang.[2]

The Molecular Architecture of the (1-Naphthylmethyl)triphenylphosphonium Cation

The heart of the structure is the (1-Naphthylmethyl)triphenylphosphonium cation. The central phosphorus atom is bonded to three phenyl rings and one naphthylmethyl group, resulting in a tetrahedral geometry. The bulky nature of these substituents leads to significant steric hindrance, which influences the overall conformation of the cation. The phenyl rings and the naphthyl group are not coplanar, adopting a propeller-like arrangement around the central phosphorus atom to minimize steric repulsion.

Figure 1: Molecular structure of the (1-Naphthylmethyl)triphenylphosphonium cation.

The precise bond lengths and angles within the cation are determined by a balance of electronic and steric effects. The P-C bond lengths are consistent with those observed in other tetrasubstituted phosphonium salts. The bond angles around the phosphorus atom deviate slightly from the ideal tetrahedral angle of 109.5° due to the differing steric demands of the phenyl and naphthylmethyl substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound ethanol solvate is a multi-step process that relies on the principles of X-ray diffraction.

Step 1: Crystal Selection and Mounting

-

A suitable single crystal is identified under a microscope. The ideal crystal should be well-formed with smooth faces and free of visible defects.

-

The selected crystal is carefully mounted on a goniometer head using a cryoprotectant to prevent damage during data collection at low temperatures.

Step 2: Data Collection

-

The mounted crystal is placed in an X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is recorded by a detector. The intensities and positions of the diffracted X-ray beams are measured.

Step 3: Structure Solution and Refinement

-